4-Bromo-4'carboethoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-4’carboethoxybenzophenone, also known as Ethyl 4-(4-bromobenzoyl)benzoate, is a chemical compound with the molecular formula C16H13BrO3 .
Synthesis Analysis
The synthesis of 4-Bromo-4’carboethoxybenzophenone involves two stages . In the first stage, (4-(ethoxycarbonyl)phenyl)zinc pivalate reacts with chloro-trimethyl-silane and copper (I) cyanide di (lithium chloride) in tetrahydrofuran at 0 degrees Celsius for 0.5 hours under an inert atmosphere. In the second stage, 4-chlorobenzoyl chloride is added in tetrahydrofuran at 25 degrees Celsius for 4 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 4-Bromo-4’carboethoxybenzophenone consists of 16 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The exact 3D structure can be obtained from databases like ChemSpider .Scientific Research Applications
Metabolic Pathways
4-Bromo-4'carboethoxybenzophenone, as part of the bromophenol family, has been studied in various contexts. For instance, Carmo et al. (2005) explored the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a related bromophenol, in different species, including humans. This study is significant for understanding the metabolic processing of similar compounds (Carmo et al., 2005).
Antioxidant Activities
Olsen et al. (2013) demonstrated the potent antioxidant activities of several bromophenols isolated from red algae, which could have implications for understanding the antioxidant potential of this compound (Olsen et al., 2013).
Cancer Cell Line and Microorganism Activity
A study by Zhao et al. (2004) on bromophenol derivatives from red algae found that these compounds were inactive against various human cancer cell lines and microorganisms. This finding could be relevant to the activity profile of this compound (Zhao et al., 2004).
Potential Application in Food and Pharmaceutical Fields
Li et al. (2012) reported that bromophenols from Rhodomela confervoides, including nitrogen-containing derivatives, showed potent scavenging activity against radicals, suggesting potential applications in food and pharmaceutical fields. These insights could extend to this compound (Li et al., 2012).
Properties
IUPAC Name |
ethyl 4-(4-bromobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-2-20-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVFBVANGWWSME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641434 |
Source
|
Record name | Ethyl 4-(4-bromobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-80-9 |
Source
|
Record name | Ethyl 4-(4-bromobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=746651-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(4-bromobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.